Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives, including this compound, has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles, including this compound, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antianxiety Agent Development
A study by Anzini et al. (2008) synthesized compounds as central benzodiazepine receptor ligands, showcasing high affinity for both bovine and human cortical brain membranes. These findings suggest the potential use of related compounds in developing novel antianxiety medications, with one compound exhibiting partial agonist profile and useful activity in various animal models of anxiety without typical benzodiazepine side effects. This indicates a promising direction for safer antianxiety treatments (Anzini et al., 2008).
Antibacterial and Antifungal Activities
Research by Shafi et al. (2021) on benzothiazole derivatives highlighted their synthesis and evaluation for biological properties. The study found that certain compounds possess good antibacterial activity, while others have shown significant antifungal activities. This underscores the potential of Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate derivatives in developing new antibacterial and antifungal agents, contributing to the fight against resistant microbial strains (Shafi et al., 2021).
Antituberculosis Activity
A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues demonstrated the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. One of the compounds showed promising activity against all tests, including a significant inhibition of Mycobacterium tuberculosis DNA gyrase, indicating potential for treating tuberculosis. This research opens avenues for the development of new antituberculosis agents (Jeankumar et al., 2013).
Anticancer Agent Synthesis
Gad et al. (2020) employed a multicomponent synthesis approach for creating derivatives based on Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrating significant anticancer potential against breast cancer cell lines. This suggests that modifications of the this compound structure could lead to effective anticancer agents, highlighting the compound's versatility in drug development (Gad et al., 2020).
Mechanism of Action
Target of Action
Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a derivative of the thiazole class of compounds . Thiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions of this compound would depend on its primary targets.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets .
Future Directions
The future directions in the research of thiazole derivatives, including Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate, involve the design and development of new compounds with enhanced biological activities and lesser side effects . This includes further exploration of the structure-activity relationship of bioactive molecules .
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c1-2-23-16(22)11-5-8-13-14(9-11)24-17(19-13)20-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHVEWKPBOOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.